molecular formula C15H41AsSi4 B14303262 Bis[bis(trimethylsilyl)methyl](methyl)arsane CAS No. 112642-94-1

Bis[bis(trimethylsilyl)methyl](methyl)arsane

Cat. No.: B14303262
CAS No.: 112642-94-1
M. Wt: 408.75 g/mol
InChI Key: XNPZBXBARWWMRD-UHFFFAOYSA-N
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Description

Bisbis(trimethylsilyl)methylarsane is an organoarsenic compound characterized by the presence of trimethylsilyl groups attached to a central arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisbis(trimethylsilyl)methylarsane typically involves the reaction of trimethylsilyl chloride with an arsenic-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of Bisbis(trimethylsilyl)methylarsane may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bisbis(trimethylsilyl)methylarsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Bisbis(trimethylsilyl)methylarsane is used as a precursor for the synthesis of other organoarsenic compounds

Biology and Medicine

While the biological and medicinal applications of Bisbis(trimethylsilyl)methylarsane are still under investigation, its derivatives may have potential as therapeutic agents or diagnostic tools due to their ability to interact with biological molecules.

Industry

In industry, this compound is used in the production of advanced materials, including semiconductors and specialty polymers. Its ability to form stable bonds with other elements makes it valuable in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which Bisbis(trimethylsilyl)methylarsane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)methane: Similar in structure but lacks the arsenic atom.

    Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of an arsenic atom.

    Metal bis(trimethylsilyl)amides: Coordination complexes with metals instead of arsenic.

Uniqueness

Bisbis(trimethylsilyl)methylarsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

112642-94-1

Molecular Formula

C15H41AsSi4

Molecular Weight

408.75 g/mol

IUPAC Name

bis[bis(trimethylsilyl)methyl]-methylarsane

InChI

InChI=1S/C15H41AsSi4/c1-16(14(17(2,3)4)18(5,6)7)15(19(8,9)10)20(11,12)13/h14-15H,1-13H3

InChI Key

XNPZBXBARWWMRD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[As](C)C([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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